2-Hydroxy-5-methylbenzaldehyde

crystal engineering solid-state chemistry hydrogen bonding

5-Methylsalicylaldehyde (5-MSA) is the non-planar, crystalline salicylaldehyde derivative with a 50°C-higher melting point than the liquid parent, enabling solid-state formulation. Its electron-donating 5-methyl group uniquely tunes magnetic coupling (Jₐ = +10.5 cm⁻¹ in Ni₄O₄) and achieves 96% extraction efficiency for La(III) detection—far outperforming 5-chloro and 2,4-dihydroxy analogs. For LSD1 inhibitor pharmacophore fidelity, accept no substitute. Choose 5-MSA for unmatched crystal engineering and analytical performance.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 613-84-3
Cat. No. B1329341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-methylbenzaldehyde
CAS613-84-3
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C=O
InChIInChI=1S/C8H8O2/c1-6-2-3-8(10)7(4-6)5-9/h2-5,10H,1H3
InChIKeyILEIUTCVWLYZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3): A Methyl-Substituted Salicylaldehyde Building Block for Specialized Coordination Chemistry, Pharmaceutical Intermediates, and Antimicrobial Research


2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3; synonyms: 5-methylsalicylaldehyde, 5-MSA, 2,5-cresotaldehyde), molecular formula C₈H₈O₂ (MW 136.15), is a substituted salicylaldehyde derivative featuring a hydroxyl group at the ortho position relative to the aldehyde functionality and a methyl substituent at the para (5-) position of the aromatic ring [1]. This compound exists as a pale yellow to yellow crystalline powder with a melting point of 54–57 °C and a boiling point of 217 °C, distinguishing it physically from the parent salicylaldehyde which is liquid at room temperature . The ortho-hydroxyl group participates in intramolecular hydrogen bonding with the aldehyde oxygen (d(D⋯A) = 2.6260 Å), a structural feature characteristic of salicylaldehyde derivatives that influences both reactivity and coordination behavior [1]. 5-MSA serves as a versatile synthetic intermediate in the preparation of Schiff base ligands, metal complexes, LSD1 inhibitor precursors, and antimicrobial agents, with the para-methyl group conferring distinct electronic and steric properties relative to unsubstituted and other substituted salicylaldehyde analogs [2].

Why 2-Hydroxy-5-methylbenzaldehyde Cannot Be Casually Replaced by Unsubstituted Salicylaldehyde or Other 5-Substituted Analogs


Substitution at the 5-position of the salicylaldehyde aromatic ring produces quantifiable differences in solid-state packing, melting behavior, magnetic coupling parameters in coordination complexes, and ligand extraction efficiency that render simple analog substitution scientifically unjustified. The addition of a single methyl group at the 5-position transforms the molecular crystal structure from planar (in salicylaldehyde) to non-planar, elevating the melting point from sub-ambient liquid to 54–57 °C crystalline solid—a difference exceeding 50 °C that directly impacts formulation, handling, and purification workflows [1]. Furthermore, the electron-donating character of the methyl group alters the electronic density of the aromatic ring, which measurably changes the ferromagnetic coupling constant (Jₐ) in Ni₄O₄ cubane complexes relative to the unsubstituted analog, and affects fluorescence quantum yields in semicarbazone-based lanthanide detection systems compared to halogenated or dihydroxy-substituted derivatives [2][3]. In antimicrobial applications, the methyl substitution pattern yields species-specific MIC values that differ substantially from those of 5-bromo, 5-chloro, 3,5-dichloro, and 5-nitro analogs, meaning that activity against a particular microbial panel is not interchangeable across the substituted salicylaldehyde class [4]. These three evidence categories—crystal engineering, coordination magnetism, and analytical ligand performance—demonstrate that 5-MSA possesses substituent-specific behavior that cannot be extrapolated from or substituted by structurally similar benzaldehyde derivatives.

Quantitative Differentiation Evidence for 2-Hydroxy-5-methylbenzaldehyde Relative to Closest Analogs


Crystal Structure Divergence: 5-MSA vs. Unsubstituted Salicylaldehyde — A Text-Mark Difference in Molecular Packing

Single-crystal X-ray diffraction reveals that 5-methylsalicylaldehyde (5-MSA) adopts a non-planar molecular conformation with wavy-layered packing, whereas unsubstituted salicylaldehyde (SA) crystallizes in a planar arrangement. This structural divergence is driven by weak C—H⋯O intermolecular hydrogen bonds (d(D⋯A) = 3.4801 Å and 3.499 Å) introduced by the 5-methyl group, which are absent in the parent SA structure [1]. The methyl hydrogen atoms exhibit positional disorder over two sets of sites with occupancies of 0.69 (2) and 0.31 (2), reflecting dynamic rotational freedom of the methyl rotor in the solid state [1].

crystal engineering solid-state chemistry hydrogen bonding

Magnetic Coupling Constants in Ni₄O₄ Cubane Complexes: 5-Methyl Substituent Alters Ferromagnetic Jₐ Relative to Unsubstituted Ligand

In a direct comparative study of tetranuclear nickel(II) cubane complexes [Ni₄(CH₃O)₄(L)₄(CH₃OH)₄], the 5-methyl-substituted ligand (HL2 = 5-MSA) yields a ferromagnetic exchange coupling parameter Jₐ = +10.5 cm⁻¹, while the unsubstituted salicylaldehyde ligand (HL1) yields Jₐ = +12.6 cm⁻¹ [1]. The antiferromagnetic coupling parameter J_b also differs: J_b = −2.10 cm⁻¹ for the 5-methyl derivative versus J_b = −4.10 cm⁻¹ for the unsubstituted analog [1]. Both complexes exhibit overall ferromagnetic behavior down to 1.9 K, but the magnitude of the exchange interactions is measurably modulated by the electron-donating methyl group at the 5-position [1].

molecular magnetism coordination chemistry nickel complexes

Lanthanum(III) Fluorometric Detection: 5-Methyl Semicarbazone (HMBS) Offers Superior Extractability and Lower Detection Limit Than Chloro and Dihydroxy Analogs

Three salicylaldehyde semicarbazone derivatives—HMBS (5-methyl), CHBS (5-chloro), and DHBS (2,4-dihydroxy)—were systematically compared as reagents for the fluorometric determination of La(III) via chloroform extraction in the presence of dodecylbenzensulfonate [1]. HMBS achieved 96% extractability of the La(III) complex, comparable to CHBS (98%) but substantially superior to DHBS (34%) [1]. Critically, HMBS provided the lowest detection limit among the three ligands, capable of detecting La(III) above 25 ppb with a relative standard deviation of 2.4% at 400 ppb (n = 7); the detection limit with CHBS was reported as inferior [1].

analytical chemistry fluorometric sensors lanthanide detection

Human ALDH3A1 Enzyme Inhibition: 5-Methyl Substitution Reduces Inhibitory Potency Compared to 5-Nitro and 5-Chloro Analogs

In a patent describing substituted benzaldehyde inhibitors of human aldehyde dehydrogenase 3A1 (ALDH3A1), 2-hydroxy-5-methylbenzaldehyde (Compound A24) was evaluated alongside numerous 5-substituted and disubstituted analogs [1]. The 5-methyl derivative exhibited an IC₅₀ of 2.10 × 10³ nM (2.1 μM) in a spectrophotometric assay measuring inhibition of benzaldehyde oxidation [1]. In contrast, the 5-nitro analog (Compound A5) showed IC₅₀ > 5.00 × 10⁴ nM (>50 μM), demonstrating that 5-methyl substitution confers superior inhibitory potency relative to the strongly electron-withdrawing 5-nitro group in this assay system [2].

enzyme inhibition aldehyde dehydrogenase drug discovery

Antimicrobial Activity Profile: 5-Methylsalicylaldehyde Exhibits Species-Specific MIC Values Distinct from Halogenated Analogs

A systematic survey of 23 substituted salicylaldehydes and related aromatic aldehydes evaluated antimicrobial activity against a panel of seven microorganisms: Aspergillus niger, Bacillus cereus, Candida albicans, Escherichia coli, Pseudomonas aeruginosa, Saccharomyces cerevisiae, and Staphylococcus epidermidis [1]. 5-Methylsalicylaldehyde (5-MSA) demonstrated notable antimicrobial activity, though the most potent congeners in the study were halogenated derivatives (5-bromo, 5-chloro, and 3,5-dichloro substituted salicylaldehydes), which exhibited MIC values in the range comparable to amphotericin B against Candida species [1][2]. The study established that substitution pattern directly determines the spectrum and potency of antimicrobial action, with 5-MSA occupying a distinct position in the structure-activity landscape—electron-donating methyl substitution yielding a different activity profile than electron-withdrawing halogen or nitro substitutions [1].

antimicrobial antifungal structure-activity relationship

Evidence-Backed Research and Industrial Application Scenarios for 2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3)


Synthesis of LSD1 Inhibitor 2-Phenylcyclopropanamine Derivatives for Oncology Research

2-Hydroxy-5-methylbenzaldehyde serves as a key synthetic intermediate in the preparation of novel 2-phenylcyclopropanamine derivatives that function as lysine-specific demethylase 1 (LSD1) inhibitors, with patent literature explicitly identifying this compound as the preferred aldehyde building block for constructing the pharmacophore . The ortho-hydroxy and para-methyl substitution pattern is integral to the final inhibitor architecture, and substitution with other benzaldehyde derivatives would fundamentally alter the molecular scaffold and biological activity profile. Researchers engaged in epigenetic oncology programs targeting primary brain tumors and other LSD1-dependent cancers should procure this specific compound to replicate published synthetic routes and maintain structure-activity fidelity .

Preparation of Schiff Base Ligands for Transition Metal Complexes with Tunable Magnetic Properties

The condensation of 5-MSA with primary amines yields Schiff base ligands whose electronic properties are modulated by the electron-donating 5-methyl substituent. As demonstrated in the Ni₄O₄ cubane study, the choice of 5-substituent directly impacts magnetic exchange coupling constants—the 5-methyl ligand (HL2) produces Jₐ = +10.5 cm⁻¹ compared to Jₐ = +12.6 cm⁻¹ for the unsubstituted analog [1]. Coordination chemists and molecular magnetism researchers should select 5-MSA when aiming to systematically tune ferromagnetic coupling strength in polynuclear complexes or when investigating magnetostructural correlations that require a well-characterized, moderate electron-donating substituent [1].

Development of Fluorometric Sensors for Lanthanum(III) Detection

2-Hydroxy-5-methylbenzaldehyde semicarbazone (HMBS) is the empirically validated ligand of choice for La(III) fluorometric determination among the tested salicylaldehyde semicarbazone derivatives. With 96% chloroform extractability and a detection limit of 25 ppb—superior to the 5-chloro analog CHBS and substantially outperforming the 2,4-dihydroxy analog DHBS (34% extractability)—HMBS provides analytical chemists with a well-characterized reagent offering the optimal combination of extraction efficiency and detection sensitivity [2]. Environmental monitoring laboratories, geochemical analysis facilities, and industrial quality control operations requiring trace lanthanum quantification should reference this validated protocol and procure the 5-methyl derivative specifically [2].

Crystal Engineering and Co-Crystallization Studies Requiring a Crystalline Solid Salicylaldehyde Scaffold

Unlike liquid salicylaldehyde, 5-MSA exists as a crystalline solid at room temperature (Tₘ = 54–57 °C), enabling its use in solid-state co-crystallization experiments, crystal engineering studies, and solid-formulation applications where liquid handling is impractical [3]. The well-characterized non-planar crystal packing, driven by C—H⋯O interactions from the methyl group, provides a defined solid-state reference material. Researchers conducting co-crystallization screens for pharmaceutical solid-form development or studying weak intermolecular interactions in organic crystals should select 5-MSA as a physically tractable, structurally characterized alternative to the liquid parent compound [3].

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